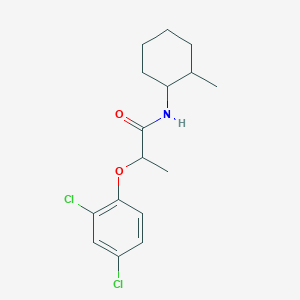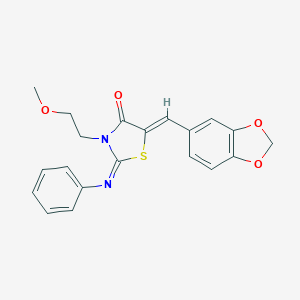
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1960s and has since become an essential tool for farmers. The chemical structure of DCPA is composed of two main parts: the phenoxy group, which is responsible for the herbicidal activity, and the cyclohexyl group, which provides the compound with its selective properties.
作用機序
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide works by inhibiting the growth of weeds through the disruption of cell division and elongation. It targets the meristematic tissue of the plant, which is responsible for growth and development. 2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide interferes with the synthesis of DNA, RNA, and proteins, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has been shown to have a low toxicity to mammals and birds, but it can have adverse effects on aquatic organisms and non-target plants. It can also persist in soil for extended periods, leading to the buildup of residues that can affect the quality of crops and the environment. 2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has been found to have a low potential for groundwater contamination, but it can still pose a risk if not used properly.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has several advantages for use in lab experiments. It is readily available, easy to handle, and has a well-established mechanism of action. However, it has limitations in terms of its selectivity and potential for environmental contamination. Its use should be carefully monitored to avoid unintended effects on non-target organisms and ecosystems.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide. One area of interest is the development of new formulations that can enhance its herbicidal activity and reduce its environmental impact. Another area of research is the investigation of its potential for use in weed management in organic farming systems. Additionally, there is a need for further studies on its long-term effects on soil health and microbial communities.
合成法
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide can be synthesized via a multistep process starting from 2,4-dichlorophenol and cyclohexanone. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichlorophenyl ether, which is then reacted with cyclohexanone in the presence of a strong acid catalyst to form the intermediate 2-(2,4-dichlorophenoxy)cyclohexanone. This intermediate is then reacted with 2-methylcyclohexylamine to yield the final product, 2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has also been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides.
特性
製品名 |
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide |
|---|---|
分子式 |
C16H21Cl2NO2 |
分子量 |
330.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C16H21Cl2NO2/c1-10-5-3-4-6-14(10)19-16(20)11(2)21-15-8-7-12(17)9-13(15)18/h7-11,14H,3-6H2,1-2H3,(H,19,20) |
InChIキー |
FVAOBAAJFRWURS-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC1CCCCC1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)

![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)


![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)